molecular formula C16H31ClO B120768 Palmitoyl chloride CAS No. 112-67-4

Palmitoyl chloride

Cat. No. B120768
CAS RN: 112-67-4
M. Wt: 274.9 g/mol
InChI Key: ARBOVOVUTSQWSS-UHFFFAOYSA-N
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Description

Palmitoyl chloride is a fatty acid chloride derived from palmitic acid. It is used in various chemical modifications and syntheses, particularly in the production of amphiphilic compounds, esterification of materials, and the creation of lipid derivatives. The studies involving palmitoyl chloride demonstrate its versatility in enhancing the properties of different substrates, such as hyperbranched polyglycerols, wood, and polyphenols .

Synthesis Analysis

The synthesis of palmitoyl chloride-modified compounds involves various chemical reactions. For instance, palmitoyl chloride is used to graft onto hyperbranched polyglycerols through cationic ring-opening polymerization and end-group modification . In another study, palmitoyl chloride is prepared from the reaction of palmitic acid with thionyl chloride to esterify rubber wood, which results in improved photostability and dimensional stability of the wood . Additionally, palmitoyl chloride is employed in the acylation of (-)-epigallocatechin gallate (EGCG) to enhance its stability and antidiabetic activity .

Molecular Structure Analysis

The molecular structure of palmitoyl chloride-modified compounds is characterized using various spectroscopic techniques. Fourier transform infrared spectroscopy (FTIR) and solid-state cross-polarization/magic angle spinning 13C nuclear magnetic resonance spectroscopy (CP/MAS 13C NMR) are used to elucidate the characteristics of esterified wood . These techniques help in understanding the molecular interactions and confirm the successful modification of substrates with palmitoyl chloride.

Chemical Reactions Analysis

Palmitoyl chloride participates in several chemical reactions, including esterification and acylation. It reacts with hydroxyl groups on substrates to form ester bonds, as seen in the modification of wood and the synthesis of EGCG palmitate . The reactivity of palmitoyl chloride is also harnessed in the synthesis of phospholipids, where it is used to introduce palmitoyl groups into the lipid structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of palmitoyl chloride-modified compounds are significantly altered post-synthesis. For example, the self-assembly behavior of amphiphilic hyperbranched polyglycerols modified with palmitoyl chloride is studied, showing the formation of unimolecular micelles and giant vesicles . The esterification of wood with palmitoyl chloride leads to enhanced dimensional and photostability, indicating a change in the physical properties of the wood . The stability and antidiabetic activity of EGCG palmitate also highlight the impact of palmitoyl chloride on the chemical properties of the modified compound .

Scientific Research Applications

Antibacterial Screening

Palmitoyl chloride has been explored for its potential antibacterial properties. A study synthesized palmitoyl amino acids and their aromatic analogues to screen for antibacterial activity. However, the synthesized compounds, involving palmitoyl chloride, showed no antibacterial activity against the tested microorganisms (Baba, 2014).

Surface Modification of Hydrophilic Materials

Palmitoyl chloride has been used in the surface modification of hydrophilic materials like polyvinyl alcohol (PVOH) coated on cellophane and paper. This modification imparts water-repellent properties and significantly reduces water vapor transmission rates. The study highlighted the effectiveness of palmitoyl chloride in improving barrier properties of materials (Schmid et al., 2014).

Manufacturing Hot Water-Resistant Coated Paper

In another application, palmitoyl chloride was used to manufacture hot water-resistant PVOH coated paper. The study focused on controlling the penetration of palmitoyl chloride during the gas grafting process, demonstrating its role in enhancing the hydrophobic properties of the coated paper (Lee et al., 2023).

Enhancing Properties of Wood

Palmitoyl chloride was utilized in the chemical modification of rubber wood (Hevea brassiliensis), where it was esterified to improve the wood's photostability and dimensional stability. This modification is significant as it induces thermo-plasticity into wood, showcasing another versatile application of palmitoyl chloride (Prakash & Mahadevan, 2008).

Synthesis of Surfactants

Palmitoyl chloride has been used in the synthesis of palmitoyl piperidinium chloride surfactants. These surfactants exhibited properties beneficial for applications as capping agents in the synthesis of nanoparticles, indicating the potential of palmitoyl chloride in nanotechnology applications (Edrissi & Soleymani, 2012).

Biomedical Applications

In the biomedical field, palmitoyl chloride has been explored for creating hydrophobized polysaccharides such as xanthan. The amphiphilic system formed by conjugating palmitoyl groups to xanthan can self-assemble into stable capsular structures, suggesting potential applications in cell-based therapies (Mendes et al., 2011).

Safety And Hazards

Palmitoyl chloride is corrosive and can cause severe skin burns and eye damage . It may be toxic by ingestion, inhalation, and skin absorption .

Future Directions

Research on Palmitoyl chloride is ongoing, and it has potential applications in various fields. For instance, it has been used in the manufacturing of hot water-resistant PVOH coated paper . Additionally, it has been suggested that Palmitoyl chloride may have potential therapeutic applications in conditions like Crohn’s disease .

properties

IUPAC Name

hexadecanoyl chloride
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InChI

InChI=1S/C16H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3
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InChI Key

ARBOVOVUTSQWSS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCC(=O)Cl
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Molecular Formula

C16H31ClO
Record name HEXADECANOYL CHLORIDE
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DSSTOX Substance ID

DTXSID4051582
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Molecular Weight

274.9 g/mol
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Physical Description

Hexadecanoyl chloride appears as a clear colorless to light yellow liquid with a pungent odor. Freezing point 11-12 °C. Irritates skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Clear colorless to light yellow liquid; mp = 11-12 deg C; [CAMEO] Clear colorless liquid; mp = 11-13 deg C; [MSDSonline]
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Boiling Point

199 °C @ 20 MM HG, BOILING POINT: 194.5 °C AT 17 MM HG
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Solubility

VERY SOL IN ETHER
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Product Name

Palmitoyl chloride

Color/Form

COLORLESS LIQUID

CAS RN

112-67-4
Record name HEXADECANOYL CHLORIDE
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Melting Point

11-12 °C
Record name HEXADECANOYL CHLORIDE
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Synthesis routes and methods

Procedure details

Palmitic acid (1 mole) is heated with thionyl chloride (20 mole) at 75° C. for 2 hours. The thionyl chloride is removed by distillation at atmospheric pressure and the palmitoyl chloride is then separated by distillation under reduced pressure.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
20 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,430
Citations
GK Prakash, KM Mahadevan - Applied Surface Science, 2008 - Elsevier
… , decreased after the wood was treated with palmitoyl chloride. The decreased intensity of the 73.04 ppm band indicated that palmitoyl chloride also reacted at the C-2 position of …
Number of citations: 0 www.sciencedirect.com
F Dominici, D García García, V Fombuena, F Luzi… - Molecules, 2019 - mdpi.com
… bonding occurred between CSS hydroxyl groups and palmitoyl chloride. One of the major … 3 and CH 2 vibrations in palmitoyl chloride [33]. Palmitoyl chloride grafting also resulted in the …
Number of citations: 0 www.mdpi.com
H Cheng, S Wang, J Yang, Y Zhou, D Yan - Journal of colloid and interface …, 2009 - Elsevier
A series of palmitoyl chloride-grafted hyperbranched polyglycerols were synthesized through cationic ring-opening polymerization and end-group modification. The obtained grafted …
Number of citations: 0 www.sciencedirect.com
KH Choi, KS Lee, JH Lee, JY Ryu - Carbohydrate polymers, 2020 - Elsevier
… A small amount of 98% palmitoyl chloride solution was coated onto the cellulose sheet (… ) was used for coating palmitoyl chloride. The average weight of palmitoyl chloride coated on the …
Number of citations: 0 www.sciencedirect.com
KH Choi, KS Lee, JY Ryu - Cellulose, 2022 - Springer
… of palmitoyl chloride in the grafting process. When a specific area of the cellulose sheet is coated with the same weight of palmitoyl chloride, the amount of palmitoyl chloride contributing …
Number of citations: 0 link.springer.com
AP Zhang, L Mei, ZZ Zhao, J Xie, CF Liu… - …, 2013 - bioresources.cnr.ncsu.edu
… of palmitoyl chloride. The … palmitoyl chloride-to-wood from 1:2 to 5:1 resulted in an improvement of WPG from 8.7 to 46.0%, while a further increase of the mass ratio of palmitoyl chloride-…
Number of citations: 0 bioresources.cnr.ncsu.edu
KS Lee, JS Choi, KH Choi, JY Ryu - Nordic Pulp & Paper Research …, 2022 - degruyter.com
… of measuring the degree of penetration of palmitoyl chloride applied to the PVOH coating layer … to investigate the correlation between the pickup and penetration of palmitoyl chloride. …
Number of citations: 0 www.degruyter.com
KS Lee, JH Lee, MK Lee, JY Ryu - Journal of Korea TAPPI, 2018 - ktappi.kr
… palmitoyl chloride esterified with a hydroxyl group at 1% concentration of palmitoyl chloride … improved with increase in concentration of palmitoyl chloride, temperature, and reaction time. …
Number of citations: 0 www.ktappi.kr
TJ Lee, DJ Lee, JH Seo, KS Lee, D Guerin… - ACS Sustainable …, 2018 - ACS Publications
… palmitoyl chloride, and the effects of temperature, time, and concentration of palmitoyl chloride … , reaction time, and concentration of palmitoyl chloride. However, discoloration of PVOH …
Number of citations: 0 pubs.acs.org
KH Choi, KS Lee, JH Lee, MK Lee, JY Ryu - Journal of Korea TAPPI, 2019 - ktappi.kr
… the Hanji hydrophobized via gas grafting with palmitoyl chloride during artificial aging was found to be … In summary, the hydrophobicity of Hanji grafted with palmitoyl chloride remained …
Number of citations: 0 www.ktappi.kr

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